N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide is an organic compound that features a unique combination of furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-3-ylacetic acid in the presence of a base to form the intermediate compound.
Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide
- N-[2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-23(20,13-14-5-2-1-3-6-14)18-11-16(15-8-10-22-12-15)17-7-4-9-21-17/h1-10,12,16,18H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIMFTOXMGPMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.